molecular formula C18H16ClNO6 B460855 Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No. B460855
M. Wt: 377.8 g/mol
InChI Key: PZMAVCPAPLFDKJ-UHFFFAOYSA-N
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Scientific Research Applications

WAY-324924 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324924 involves multiple steps, starting with the preparation of the pyrano[3,2-b]pyran core structure. The reaction typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate amine to form the desired pyrano[3,2-b]pyran ring system.

Industrial Production Methods

Industrial production of WAY-324924 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-324924 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of WAY-324924 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-324924 is unique due to its specific structural features, such as the presence of the hydroxymethyl group at the 6-position and the ethyl ester group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-2-24-18(23)14-13(9-3-5-10(19)6-4-9)16-15(26-17(14)20)12(22)7-11(8-21)25-16/h3-7,13,21H,2,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAVCPAPLFDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

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